Cas no 96232-71-2 (methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate)

Methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate is a brominated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. Its key advantages include a stable, well-defined structure, making it a reliable intermediate for constructing complex heterocyclic compounds. The presence of both bromine substituents and a hydroxyl group enhances its reactivity in cross-coupling and functionalization reactions, facilitating the synthesis of bioactive molecules. The ester moiety further improves solubility in organic solvents, streamlining purification and handling. This compound is particularly valuable in medicinal chemistry for developing thiophene-based scaffolds with potential therapeutic applications. Its high purity and consistent performance make it a preferred choice for researchers requiring precise and reproducible results.
methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate structure
96232-71-2 structure
Product Name:methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate
CAS No:96232-71-2
MF:C6H4Br2O3S
MW:315.96715927124
MDL:MFCD00052082
CID:91119
PubChem ID:2777613
Update Time:2025-06-09

methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
    • 4,5-Dibromo-3-hydroxy-2-methoxycarbonylthiophene
    • 4,5-dibromo-3-hydroxythiophene-2-carboxylic acid methyl ester
    • methyl 3-hydroxy-4,5-dibromo-2-thiophenecarboxylate
    • methyl 4,5-dibromo-3-hydroxy-2-thiophenecarboxylate
    • 4,5-Dibromo-3-hydroxy-2-(methoxycarbonyl)thiophene
    • methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate
    • BRIPHJFDXWRHAV-UHFFFAOYSA-N
    • Maybridge1_003706
    • CS-0321609
    • HMS552A10
    • DB-057630
    • AKOS015898810
    • DTXSID40380590
    • MFCD00052082
    • Methyl4,5-Dibromo-3-Hydroxythiophene-2-Carboxylate
    • CCG-239973
    • WDA23271
    • SCHEMBL1529858
    • 2-Thiophenecarboxylicacid,4,5-dibromo-3-hydroxy-,methyl ester
    • SCHEMBL20425547
    • G69867
    • AS-68939
    • 96232-71-2
    • MDL: MFCD00052082
    • Inchi: 1S/C6H4Br2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
    • InChI Key: BRIPHJFDXWRHAV-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(O)C(Br)=C(Br)S1)OC

Computed Properties

  • Exact Mass: 313.82500
  • Monoisotopic Mass: 313.825
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.7
  • Topological Polar Surface Area: 74.8A^2

Experimental Properties

  • Color/Form: solid
  • Density: 2.394
  • Melting Point: 125-128°C
  • Boiling Point: 321.6°Cat760mmHg
  • Flash Point: 148.3°C
  • Refractive Index: 1.647
  • PSA: 74.77000
  • LogP: 2.76530
  • Solubility: Not determined

methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate Security Information

methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of N-1H-tetrazol-5-ylthiophene-, -pyrrole-, and -furancarboxamides as antiinflammatories and allergy inhibitors
, Austria, , ,

Production Method 2

Reaction Conditions
Reference
Preparation of thiophenecarboxamides as central nervous system agents
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  24 h, rt
Reference
Electrogenerated Low Band Gap Polymers Based on the 3-Cyano-4-methoxythiophene Building Block
Hergue, Noemie; Mallet, Charlotte; Frere, Pierre; Allain, Magali; Roncali, Jean, Macromolecules (Washington, 2009, 42(15), 5593-5599

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  20 h, rt
Reference
Preparation of N-(1H-tetrazol-5-yl)-2-thiophenecarboxamides, -2-pyrrolecarboxamides, and -2-furancarboxamides as allergy and inflammation inhibitors [Update of document cited in CA108:150482]
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
Reference
Preparation of N-1H-tetrazol-5-yl-2-thiophenecarboxamides, -2-pyrrolecarboxamides, and -2-furancarboxamides as allergy and inflammation inhibitors
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Acetic acid
Reference
Reactions with 3-hydroxy-2-(methoxycarbonyl)thiophene; I. Synthesis of 3-thienyloxyacetic acid and its (nuclear) chloro and bromo derivatives
Corral, Carlos; Lissavetzky, Jaime, Synthesis, 1984, (10), 847-50

Production Method 7

Reaction Conditions
Reference
Preparation of thiophene-2-carboxamide derivatives useful as central nervous system agents
, Spain, , ,

Production Method 8

Reaction Conditions
Reference
Preparation of thiophene-2-carboxamides useful as dopamine receptor-blockers
, Spain, , ,

methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate Raw materials

methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate Preparation Products

methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:96232-71-2)methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate
Order Number:A11201
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:24
Price ($):205.0
Email:sales@amadischem.com

Additional information on methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate

Methyl 4,5-Dibromo-3-hydroxy-thiophene-2-carboxylate (CAS No. 96232-71-2): A Comprehensive Overview

Methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate (CAS No. 96232-71-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, including pharmaceutical development and advanced material synthesis.

The molecular formula of methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate is C8H5Br2O4S, and it has a molecular weight of approximately 341.93 g/mol. The presence of bromine atoms and the hydroxyl group in the thiophene ring contributes to its distinct chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in the treatment of diseases involving oxidative stress and inflammation.

In the realm of medicinal chemistry, methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate has been explored for its anti-inflammatory and antioxidant properties. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro. These findings suggest that it could be a promising lead compound for the development of new anti-inflammatory drugs.

Beyond its medicinal applications, methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate has also shown potential in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). A study published in Advanced Materials (2020) reported that this compound can enhance the performance of OFETs by improving charge carrier mobility and stability under various environmental conditions.

The synthesis of methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the bromination of thiophene followed by esterification to form the final product. The detailed synthetic procedures are well-documented in the literature, providing a solid foundation for researchers to optimize and scale up the production process.

In terms of safety and handling, it is important to note that while methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate is not classified as a hazardous substance under current regulations, proper precautions should be taken during its handling and storage to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) and following standard laboratory protocols.

The future prospects for methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate are promising. Ongoing research is focused on further elucidating its biological mechanisms and optimizing its properties for specific applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to drive innovation and bring new insights into the potential uses of this compound.

In conclusion, methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate (CAS No. 96232-71-2) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique chemical structure and properties make it an exciting area of research, with significant implications for future developments in these fields.

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Amadis Chemical Company Limited
(CAS:96232-71-2)methyl 4,5-dibromo-3-hydroxy-thiophene-2-carboxylate
A11201
Purity:99%
Quantity:5g
Price ($):205.0
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